molecular formula C10H12FN B1528648 (5-Cyclopropyl-2-fluorophenyl)methanamine CAS No. 1014979-14-6

(5-Cyclopropyl-2-fluorophenyl)methanamine

Cat. No.: B1528648
CAS No.: 1014979-14-6
M. Wt: 165.21 g/mol
InChI Key: LIPMVQGETXGBLZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of CPFM is C10H12FN. This means it contains 10 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom. The molecular weight of this compound is 165.21 g/mol.


Physical and Chemical Properties Analysis

“(5-Cyclopropyl-2-fluorophenyl)methanamine” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Novel Aryloxyethyl Derivatives as Antidepressants

Novel derivatives, including (5-Cyclopropyl-2-fluorophenyl)methanamine, have been designed to act as "biased agonists" of serotonin 5-HT1A receptors, indicating a potential application in antidepressant therapy. These compounds have been shown to preferentially stimulate ERK1/2 phosphorylation, demonstrating high receptor affinity and selectivity, along with favorable drug-like properties. Preliminary studies suggest these compounds could offer a new avenue for antidepressant drug development (Sniecikowska et al., 2019).

Interactions with 5-HT(1A) Receptors

Research into trans-2-Aryl-N,N-dipropylcyclopropylamines, including structures related to this compound, has explored their ability to bind to 5-HT(1A) receptors. This work helps to understand the molecular interactions at play and could inform the development of new therapeutic agents targeting these receptors (Vallgårda et al., 1996).

Antiviral Activity Evaluation

Certain aminoadamantane derivatives have shown efficacy against influenza A virus, suggesting potential antiviral applications for related cyclopropylmethanamine compounds. This specificity towards influenza A virus highlights the importance of structural activity in the development of targeted antiviral drugs (Kolocouris et al., 1994).

Dual Serotonin/Noradrenaline Reuptake Inhibition

1-(2-Phenoxyphenyl)methanamines have been identified with selective dual serotonin and noradrenaline reuptake pharmacology, indicating potential for depression and anxiety treatment. This research underscores the therapeutic relevance of cyclopropylmethanamine derivatives in psychiatric medication (Whitlock et al., 2008).

Synthesis and Structural Features

Studies on the synthesis and structural features of monofluorinated cyclopropanecarboxylates, including those related to this compound, provide insight into the chemical properties and potential applications of these compounds in medicinal chemistry. This research highlights the versatility of cyclopropylmethanamines in drug design and development (Haufe et al., 2002).

Safety and Hazards

“(5-Cyclopropyl-2-fluorophenyl)methanamine” is classified as a dangerous substance. It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound .

Properties

IUPAC Name

(5-cyclopropyl-2-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-10-4-3-8(7-1-2-7)5-9(10)6-12/h3-5,7H,1-2,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPMVQGETXGBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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